6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate
Description
Significance of Polycyclic Aromatic Nitrogen Heterocycles in Contemporary Chemical Research
Polycyclic aromatic nitrogen heterocycles (PANHs), also known as azaarenes, are a class of organic compounds that feature two or more fused aromatic rings, where at least one carbon atom in a ring is replaced by a nitrogen atom. This class of compounds is of significant interest in modern chemical research for several reasons:
Biological and Pharmaceutical Activity: The introduction of nitrogen atoms into a polycyclic aromatic system dramatically alters its electronic properties, solubility, and ability to interact with biological targets. chem960.com Phenazine (B1670421) systems, a subclass of PANHs, are found in nature as secondary metabolites from various microorganisms and are known for their broad range of biological activities. nih.govresearchgate.net Synthetic phenazine derivatives have been extensively explored for their potential as antimicrobial, antifungal, and antitumor agents. researchgate.netnih.gov
Materials Science: The rigid, planar structure and the electron-accepting nature of many PANHs make them valuable components in the development of organic electronics. They have been investigated for use as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and components in dye-sensitized solar cells. researchgate.net Their extended π-conjugated systems are crucial for charge transport and tuning photophysical properties like absorption and fluorescence.
Environmental Science: PANHs are also studied in environmental chemistry as they often co-occur with polycyclic aromatic hydrocarbons (PAHs) in contaminated soils and crude oil. Due to their increased polarity compared to PAHs, they can have different environmental fates and toxicological profiles, making their study important for risk assessment.
The fundamental properties of PANHs are summarized in the table below.
| Property | Description | Significance in Research |
| Structure | Fused aromatic rings containing one or more nitrogen atoms. | Provides a rigid scaffold for functionalization. |
| Electronic Nature | Often electron-deficient due to the electronegativity of nitrogen. | Influences reactivity, charge transport, and intermolecular interactions. |
| Biological Activity | Can intercalate with DNA and interact with enzymes. | Basis for applications in medicinal chemistry and drug design. |
| Photophysical Properties | Many are fluorescent and possess unique absorption spectra. | Useful for optical materials, sensors, and bio-imaging. |
Rationale for Investigating Novel Benzo[a]phenazine (B1654389) Scaffolds in Organic Chemistry
The benzo[a]phenazine core is a specific type of PANH that has attracted considerable attention from synthetic and medicinal chemists. researchgate.net The rationale for investigating new derivatives built upon this scaffold is multifaceted:
Structural Diversity and Drug Discovery: The benzo[a]phenazine skeleton provides a versatile template for creating large libraries of complex molecules. researchgate.net By introducing different substituents at various positions, chemists can systematically modify the molecule's shape, polarity, and electronic distribution. This is a key strategy in drug discovery for optimizing biological activity and pharmacokinetic properties. For instance, the parent compound, benzo[a]phenazin-5-ol, is a common starting material for the synthesis of more complex, fused heterocyclic systems. nih.gov
Exploring Structure-Activity Relationships (SAR): The synthesis of novel analogues, such as 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate, allows researchers to probe SAR. The "4-bromophenyl" group introduces both steric bulk and an electronically distinct aromatic ring, while the "propanoate" ester could function as a potential prodrug moiety, designed to be cleaved in vivo to release an active hydroxyl group.
Development of Novel Synthetic Methodologies: The construction of complex molecules like substituted benzo[a]phenazines often drives innovation in synthetic organic chemistry. Researchers frequently employ multicomponent reactions, domino protocols, and metal-catalyzed cross-coupling reactions to build these scaffolds efficiently. nih.gov
The general synthetic approach to the core structure often involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with substituted o-phenylenediamines. nih.gov
Overview of Advanced Synthetic and Characterization Paradigms for Complex Organic Molecules
The creation and confirmation of the structure of a complex molecule like this compound rely on a suite of advanced techniques in organic chemistry.
Synthetic Paradigms: Modern organic synthesis focuses on efficiency, selectivity, and sustainability. Key strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste and purification steps. nih.gov
Domino (or Cascade) Reactions: A sequence of intramolecular reactions is triggered by a single event, allowing for the rapid construction of complex polycyclic systems from simple precursors.
Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for attaching substituents like the 4-bromophenyl group.
Green Chemistry: The use of environmentally benign solvents (like water or glycerol), solvent-free conditions, and reusable catalysts is increasingly emphasized to make synthesis more sustainable. nih.gov
Characterization Paradigms: Once synthesized, the precise structure and purity of a new compound must be unequivocally determined. A combination of spectroscopic and analytical methods is employed for this purpose.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Shows the number, environment, and connectivity of hydrogen atoms. ¹³C NMR: Reveals the number and type of carbon atoms in the molecule. 2D NMR techniques (COSY, HMBC, HSQC) establish the complete molecular framework. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula by measuring the mass-to-charge ratio with very high precision. mdpi.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O stretch for the ester, C-Br stretch for the bromo group, C=N and C=C for the aromatic rings). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic conjugation within the aromatic system by measuring the absorption of light. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N), which can be compared against the calculated values for the proposed molecular formula. |
These advanced methods are indispensable in modern chemical research, enabling the confident synthesis and identification of novel and complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
[6-(4-bromophenyl)benzo[a]phenazin-5-yl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O2/c1-2-21(29)30-25-18-8-4-3-7-17(18)23-24(22(25)15-11-13-16(26)14-12-15)28-20-10-6-5-9-19(20)27-23/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJORMXAVIKLJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 4 Bromophenyl Benzo a Phenazin 5 Yl Propanoate
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate suggests several strategic disconnections. The most logical primary disconnection is at the ester linkage, yielding the key intermediate, 6-(4-Bromophenyl)benzo[a]phenazin-5-ol (B604563), and propionyl chloride or a related acylating agent.
Further disconnection of the 6-(4-Bromophenyl)benzo[a]phenazin-5-ol intermediate points towards a multi-component reaction strategy for the assembly of the benzo[a]phenazine (B1654389) core. This involves a disconnection to 2-hydroxy-1,4-naphthoquinone (B1674593), o-phenylenediamine (B120857), and 4-bromobenzaldehyde. This approach is advantageous as it constructs the complex core in a single step from readily available starting materials.
An alternative disconnection strategy for the benzo[a]phenazine core involves a palladium-catalyzed cross-coupling reaction. This would disconnect the C-C bond between the benzo[a]phenazine core and the 4-bromophenyl group, leading to a halogenated benzo[a]phenazine precursor and a (4-bromophenyl)boronic acid.
Development of Convergent and Linear Synthetic Pathways
Based on the retrosynthetic analysis, both convergent and linear synthetic pathways can be devised for the synthesis of this compound.
Linear Synthetic Pathway:
A linear synthesis would commence with the sequential construction of the benzo[a]phenazine core. This could involve the condensation of 2-hydroxy-1,4-naphthoquinone with o-phenylenediamine to form benzo[a]phenazin-5-ol. Subsequent functionalization at the 6-position with a 4-bromophenyl group, followed by esterification of the hydroxyl group, would complete the synthesis.
Convergent Synthetic Pathway:
A convergent approach offers greater efficiency by preparing key fragments of the molecule independently before their final assembly. In this strategy, the 6-(4-bromophenyl)benzo[a]phenazin-5-ol intermediate would be synthesized in one pathway, potentially through a multi-component reaction. Concurrently, the propanoate side chain is prepared. The final step involves the coupling of these two fragments. This approach is generally higher yielding and allows for easier purification of intermediates.
Exploration of Multi-Component Reaction Protocols for Benzo[a]phenazine Core Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering atom economy and operational simplicity. researchgate.net The synthesis of the benzo[a]phenazine core is well-suited for an MCR approach. A one-pot, four-component condensation reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, an aromatic aldehyde (in this case, 4-bromobenzaldehyde), and a fourth component can be employed. nih.govtubitak.gov.tr
Numerous protocols have been developed for the synthesis of benzo[a]phenazine derivatives using MCRs. nih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.netnih.gov These reactions are often catalyzed by acids, bases, or metal catalysts and can be performed under various conditions, including microwave irradiation. tubitak.gov.tr For the synthesis of the 6-(4-Bromophenyl)benzo[a]phenazin-5-ol intermediate, a plausible MCR would involve the reaction of 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, and 4-bromobenzaldehyde.
A representative MCR protocol for a related benzo[a]phenazine derivative is outlined in the table below:
| Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehyde, and malononitrile | DABCO | EtOH/H₂O (1:1) | Reflux | 2-3 h | 85-95% |
This data is representative of similar MCRs and is provided for illustrative purposes.
Investigation of Catalytic Systems for Key Coupling and Functionalization Steps
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound can benefit from both metal-catalyzed and organocatalytic methods.
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds. bohrium.com In the context of synthesizing the target molecule, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce the 4-bromophenyl group. This would involve the reaction of a halogenated benzo[a]phenazine precursor (e.g., 6-chlorobenzo[a]phenazin-5-ol) with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base.
The Buchwald-Hartwig amination, another important palladium-catalyzed reaction, could be utilized in the synthesis of the benzo[a]phenazine core itself, by forming the C-N bonds necessary for the phenazine (B1670421) ring system.
A summary of typical conditions for a Suzuki-Miyaura coupling is presented below:
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)dipalladium(0) | SPhos | K₃PO₄ | Toluene | 110 °C |
This data is for a related phenothiazine (B1677639) system and illustrates the general conditions.
Organocatalysis offers a valuable alternative to metal-based catalysts, often providing milder reaction conditions and avoiding toxic metal residues. nih.gov The esterification of 6-(4-Bromophenyl)benzo[a]phenazin-5-ol to form the final propanoate ester can be efficiently catalyzed by organocatalysts such as 4-(dimethylamino)pyridine (DMAP) or various Brønsted acids.
Furthermore, the formation of the benzo[a]phenazine core through a multi-component reaction can be promoted by organocatalysts. For instance, L-proline and its derivatives have been shown to be effective catalysts for the synthesis of various heterocyclic compounds, including benzo[a]phenazine derivatives. nih.gov The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base catalyst in the four-component synthesis of benzo[a]chromeno[2,3-c]phenazines has also been reported. tubitak.gov.tr
Sustainable and Green Chemistry Approaches in the Synthesis of the Target Compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be designed with sustainability in mind.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Employing water, ethanol (B145695), or mixtures thereof as reaction solvents, which are less toxic and more environmentally benign than many traditional organic solvents.
Catalyst Reusability: Utilizing heterogeneous catalysts or catalysts immobilized on solid supports that can be easily recovered and reused, reducing waste and cost.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. tubitak.gov.tr
Multi-Component Reactions: As discussed earlier, MCRs are inherently green as they improve atom economy and reduce the number of synthetic steps and purification procedures.
Recent research has focused on developing green synthetic routes for benzo[a]phenazine derivatives, employing biodegradable catalysts like β-cyclodextrin in aqueous media.
Microwave-Assisted Synthesis Optimization
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving product yields compared to conventional heating methods. arkat-usa.orgarkat-usa.org For the synthesis of benzo[a]phenazine derivatives, microwave assistance has been successfully applied to the crucial condensation steps. researchgate.netresearchgate.net This technique offers rapid and uniform heating, which can minimize the formation of side products.
In the context of synthesizing this compound, microwave energy can be applied to the initial formation of the benzo[a]phenazin-5-ol precursor. Studies on related four-component reactions to form similar heterocyclic systems have demonstrated a dramatic reduction in reaction time from hours under conventional reflux to mere minutes under microwave irradiation, with yields often increasing from the 80-87% range to 88-96%. nih.gov Optimization typically involves adjusting the power level (e.g., 300 W) and temperature (e.g., 100-120°C) to achieve the best outcome. nih.govtandfonline.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzo[a]phenazine Derivatives
| Method | Typical Reaction Time | Typical Yield (%) | Reference |
| Conventional Heating | 5-8 hours | 75-85 | arkat-usa.org |
| Microwave Irradiation | 3-10 minutes | 85-96 | arkat-usa.orgnih.govinformahealthcare.com |
This data, extrapolated from the synthesis of analogous compounds, underscores the efficiency of microwave-assisted protocols.
Solvent-Free and Environmentally Benign Reaction Conditions
The principles of green chemistry are increasingly guiding synthetic strategies, promoting the reduction or elimination of hazardous solvents. Solvent-free, or "neat," reaction conditions have been successfully implemented for the synthesis of benzo[a]phenazine structures, often in conjunction with microwave heating. tandfonline.cominformahealthcare.comnih.gov Performing these reactions without a solvent minimizes waste, simplifies product purification, and reduces environmental impact. nih.gov
For instance, the synthesis of 6,6’-(arylmethylene)bis(benzo[a]phenazin-5-ol) derivatives has been achieved under solvent-free conditions at 90°C, catalyzed by p-TsOH, with reaction times ranging from 30 to 180 minutes. nih.gov Similarly, other benzo[a]phenazine derivatives have been synthesized using catalysts like formic acid under solvent-free conditions at 90°C. nih.gov These protocols are noted for their operational simplicity and chromatography-free purification. nih.gov The use of reusable solid base catalysts like caffeine (B1668208) has also been explored for these transformations, further enhancing the environmental credentials of the synthesis. nih.gov
Synthesis of Precursors and Advanced Intermediates for this compound
The synthesis of the target compound hinges on the preparation of two key intermediates: the core structure, benzo[a]phenazin-5-ol , and the advanced intermediate, 6-(4-Bromophenyl)benzo[a]phenazin-5-ol .
The foundational precursor, benzo[a]phenazin-5-ol , is classically synthesized through the condensation of 2-hydroxy-1,4-naphthoquinone (also known as lawsone) with an o-phenylenediamine (benzene-1,2-diamine). nih.govrsc.org This reaction is typically carried out in a solvent like acetic acid or ethanol under reflux conditions. rsc.org The reaction proceeds via the tautomerization of lawsone, followed by condensation with the diamine to form the phenazine ring system. nih.gov
The advanced intermediate, 6-(4-Bromophenyl)benzo[a]phenazin-5-ol , is prepared through a subsequent multicomponent reaction. This involves the reaction of the pre-formed benzo[a]phenazin-5-ol with 4-bromobenzaldehyde. This type of reaction, often a Knoevenagel-type condensation followed by a Michael addition, is a common strategy for introducing aryl groups at the 6-position of the benzo[a]phenazin-5-ol scaffold. researchgate.netnih.gov Catalysts such as p-toluenesulfonic acid (p-TsOH) or piperidine (B6355638) are often employed to facilitate this transformation. nih.gov
The final step towards the title compound is the esterification of the hydroxyl group of 6-(4-Bromophenyl)benzo[a]phenazin-5-ol with propionic acid or a more reactive derivative like propionyl chloride or propionic anhydride (B1165640). This is a standard esterification reaction, typically performed in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in an inert solvent like dichloromethane.
Advanced Spectroscopic and Structural Elucidation of 6 4 Bromophenyl Benzo a Phenazin 5 Yl Propanoate
Electronic Absorption and Emission Spectroscopy for Optical Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
Without access to published experimental data for 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Fluorescence Spectroscopy and Photophysical Properties (e.g., Stokes shift, quantum yield)
The extended π-conjugated system of the benzo[a]phenazine (B1654389) core is expected to endow this compound with distinct photophysical properties, including fluorescence. Research on structurally similar benzo[a]phenazine derivatives has demonstrated their potential as fluorescent materials. rsc.orgresearchgate.net The photoluminescence characteristics are highly dependent on the electronic nature of the substituents and the solvent environment.
The introduction of the (4-bromophenyl) group at the 6-position and the propanoate group at the 5-position modifies the electron density of the phenazine (B1670421) skeleton, thereby influencing the intramolecular charge transfer (ICT) character of its excited states. This, in turn, affects key photophysical parameters such as the Stokes shift and fluorescence quantum yield (ΦF). The Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra, provides insight into the extent of molecular rearrangement in the excited state. For analogous fluorescent dyes, large Stokes shifts ranging from 3000 cm⁻¹ to 7400 cm⁻¹ have been reported, a property that is highly valuable for applications in bio-imaging and sensor technology to minimize self-absorption. researchgate.net
While specific quantitative data for the title compound is not available in the cited literature, studies on related benzo[a]chromenophenazines have shown that these molecules possess good photophysical properties, including significant Stokes shifts and quantum yields, which can be tuned by altering substituents. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is sensitive to non-radiative decay pathways. The presence of the bromine atom, a heavy atom, on the phenyl substituent could potentially lead to a decrease in the quantum yield due to the enhanced probability of intersystem crossing to the triplet state, a phenomenon known as the heavy-atom effect. researchgate.net A comprehensive photophysical study would involve measuring the absorption and emission spectra in various solvents to evaluate solvatochromic effects, which can further elucidate the nature of the excited state.
Table 1: Expected Photophysical Properties of Benzo[a]phenazine Derivatives
| Property | Description | Expected Characteristics for the Compound Class |
|---|---|---|
| Absorption (λ_abs) | Wavelength of maximum light absorption, corresponding to electronic transitions from the ground to excited state. | Typically in the UV-Visible range, influenced by the extent of π-conjugation and substituent effects. |
| Emission (λ_em) | Wavelength of maximum fluorescence emission, occurring from the relaxed first excited singlet state. | Red-shifted compared to absorption; position is sensitive to solvent polarity and substituent-induced ICT. |
| Stokes Shift | The energy difference (in nm or cm⁻¹) between the absorption and emission maxima (λ_em - λ_abs). | Can be significant in phenazine derivatives, indicating substantial geometric relaxation in the excited state. researchgate.net |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, quantifying the efficiency of fluorescence. | Varies widely based on molecular structure and environment; may be quenched by the heavy bromine atom. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic molecules like this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. nih.gov For the title compound (C29H18BrN3O2), HRMS would be used to verify its exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide critical information about the compound's structure and connectivity through the analysis of its fragmentation pathways. researchgate.net By inducing fragmentation of the protonated molecular ion [M+H]+, a characteristic fragmentation pattern is generated, which acts as a molecular fingerprint. The major fragmentation events for this class of compounds are expected to occur at the more labile bonds, such as the ester linkage and the bonds connecting the substituent groups to the rigid phenazine core.
Electrospray Ionization (ESI-MS/MS) and Nanoparticle-Assisted Laser Desorption/Ionization (NALDI-MS)
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing polar, medium-to-high molecular weight compounds like phenazine derivatives. researchgate.net In positive-ion mode ESI-MS, the analyte molecule is typically observed as the protonated molecular ion [M+H]+. This ion can then be isolated and subjected to Collision-Induced Dissociation (CID) in an MS/MS experiment. The resulting product ions reveal the fragmentation pathways. For this compound, key fragmentations would likely include:
Loss of the propionyl group: A neutral loss of propionic acid (C3H6O2) or the propionyl radical (C3H5O) from the ester moiety.
Cleavage of the C-Br bond: Fragmentation leading to the loss of a bromine radical.
Fissions within the phenazine core: While the aromatic core is generally stable, characteristic cleavages can occur under higher energy conditions, providing further structural confirmation. researchgate.net
Nanoparticle-Assisted Laser Desorption/Ionization (NALDI) is an advanced matrix-free LDI technique that can be applied for the analysis of small molecules. While not explicitly documented for this specific compound, NALDI-MS could offer advantages by reducing background noise and matrix-related interferences, potentially providing clearer mass spectra, especially for complex samples or for surface analysis applications.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. rsc.org This technique allows for the precise determination of atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated. For a complex polycyclic aromatic system like this compound, X-ray crystallography would unambiguously confirm its connectivity and stereochemistry. rsc.org The resulting crystal structure would reveal the planarity of the benzo[a]phenazine core and the relative orientation of the 4-bromophenyl and propanoate substituents. acs.org
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The analysis of a crystal structure yields a precise geometric description of the molecule. The bond lengths within the fused aromatic rings of the benzo[a]phenazine core would be expected to show values intermediate between typical single and double C-C and C-N bonds, reflecting the delocalized π-electron system. The C-N bonds in the central phenazine ring are a key feature. The geometry around the ester group, including the C-O bond lengths and C-O-C bond angle, would confirm its chemical identity.
Of particular interest would be the torsional angle between the plane of the benzo[a]phenazine system and the plane of the 4-bromophenyl ring. This angle is determined by steric hindrance and electronic effects and dictates the degree of π-conjugation between the two aromatic systems.
Table 2: Representative Crystallographic Data for a Related Brominated Aromatic Compound Data extracted from a representative structure containing a bromophenyl group to illustrate typical geometric parameters.
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-Br Bond Length | The distance between a carbon atom of the phenyl ring and the bromine atom. | ~1.90 Å |
| C-C (Aromatic) Bond Length | The average distance between adjacent carbon atoms in the phenyl ring. | ~1.39 Å |
| N-H···O Hydrogen Bond | Distance between a nitrogen donor and an oxygen acceptor. | ~2.90 Å researchgate.net |
| Br···O Interaction | Distance between a bromine atom and an oxygen atom, indicative of a halogen bond. | ~3.18 Å researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant:
π-π Stacking: The large, planar surfaces of the benzo[a]phenazine cores are likely to engage in π-π stacking interactions, which are a dominant organizing force for polycyclic aromatic compounds.
Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic halogen bond donor, potentially forming interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the phenazine ring or the oxygen atoms of the ester group. researchgate.net
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-systems of neighboring molecules.
The interplay of these interactions determines the macroscopic properties of the material, such as its melting point, solubility, and solid-state optical properties.
Advanced Morphological and Surface Characterization Techniques (if material science application is pursued)
Should this compound be investigated for applications in materials science, such as in organic electronics or sensing, its morphological and surface properties would be of critical importance. Phenazine-based conjugated microporous polymers, for instance, have been studied for applications in batteries and chemical sensors. rsc.orgrsc.org
Advanced characterization techniques would be employed to study the material when processed into thin films, nanoparticles, or other structures.
Transmission Electron Microscopy (TEM): For nanomaterials, TEM would provide higher resolution images of the internal structure, particle size distribution, and crystallinity.
Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the surface topography at the nanoscale. It can provide quantitative data on surface roughness, film thickness, and the presence of domains or defects, which are crucial for performance in electronic devices.
These techniques provide essential information linking the molecular properties of the compound to the macroscopic performance of a device or material.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Following a comprehensive review of scientific literature and research databases, no specific studies detailing the analysis of this compound using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) were found. The existing body of research on benzo[a]phenazine derivatives primarily focuses on their synthesis, and other spectroscopic characterization methods such as NMR and mass spectrometry, or their potential applications in medicinal chemistry.
Consequently, there are no available research findings, data tables, or detailed discussions on the surface morphology, particle size, or internal structure of this compound as determined by SEM or TEM analysis. This indicates a gap in the current scientific knowledge regarding the micro- and nano-structural characteristics of this particular compound. Further research employing these imaging techniques would be necessary to elucidate these properties.
Computational Chemistry and Theoretical Investigations of 6 4 Bromophenyl Benzo a Phenazin 5 Yl Propanoate
Density Functional Theory (DFT) Studies for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate, DFT studies are instrumental in understanding the distribution of electrons across its extended aromatic system and the influence of its various substituents.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[a]phenazine (B1654389) core, while the LUMO is likely distributed across the same conjugated system. The presence of the electron-withdrawing 4-bromophenyl group and the propanoate group can modulate the energies of these orbitals. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can provide quantitative values for these energies. A smaller HOMO-LUMO gap would suggest that the molecule can be more easily excited, which has implications for its potential applications in electronics and photochemistry.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -2.85 |
| HOMO-LUMO Gap (ΔE) | 3.40 |
Note: The data in this table is illustrative and represents typical values for similar aromatic heterocyclic compounds.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.
In this compound, the MESP map would be expected to show significant negative potential around the nitrogen atoms of the phenazine (B1670421) ring and the oxygen atoms of the propanoate group due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. The bromine atom, being electronegative, would also create a region of negative potential, while simultaneously influencing the potential of the adjacent phenyl ring. This detailed mapping is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which govern the molecule's behavior in different chemical environments.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their excited states. This is particularly important for understanding a molecule's interaction with light, including absorption and emission processes.
TD-DFT can accurately predict the electronic transitions that occur when a molecule absorbs light, corresponding to the peaks observed in a UV-Vis absorption spectrum. The calculations provide the excitation energies (which can be converted to wavelengths, λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the transitions (e.g., π→π* or n→π*).
For a conjugated system like this compound, the UV-Vis spectrum is expected to be dominated by intense π→π* transitions within the benzo[a]phenazine core. The lowest energy transition, corresponding to the HOMO→LUMO excitation, would be of particular interest. Similarly, TD-DFT can be used to model the geometry of the first excited state, from which fluorescence emission energies can be calculated, providing insight into the molecule's potential as a fluorophore.
Table 2: Hypothetical TD-DFT Predicted Absorption Data for this compound
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 410 | 0.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 355 | 0.18 | HOMO-1 → LUMO (80%) |
Note: The data in this table is illustrative and represents typical values for similar aromatic heterocyclic compounds.
Upon absorption of a photon, a molecule is typically promoted from its ground singlet state (S₀) to an excited singlet state (S₁, S₂, etc.). From the lowest excited singlet state (S₁), it can relax back to the ground state via fluorescence or undergo a process called intersystem crossing to a lower-energy triplet state (T₁). The transition from the triplet state back to the ground state results in phosphorescence, which is a much slower process.
TD-DFT calculations can determine the energies of both the singlet and triplet excited states. The energy difference between the S₁ and T₁ states is a critical parameter that influences the efficiency of intersystem crossing. A small S₁-T₁ gap can facilitate this process, which is relevant in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). For this compound, the presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing due to the heavy-atom effect.
Table 3: Hypothetical Calculated Excited State Energies for this compound
| State | Energy (eV) |
|---|---|
| S₁ (First Excited Singlet) | 3.02 |
| T₁ (First Excited Triplet) | 2.25 |
| S₁ - T₁ Energy Gap | 0.77 |
Note: The data in this table is illustrative and represents typical values for similar aromatic heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum mechanical methods like DFT provide detailed electronic information, they are often computationally expensive for studying the dynamic behavior of molecules. Molecular Dynamics (MD) simulations, which use classical mechanics to model the movements of atoms over time, are well-suited for exploring the conformational landscape and flexibility of a molecule.
For this compound, key areas of flexibility include the rotation around the single bonds connecting the 4-bromophenyl group and the propanoate group to the rigid benzo[a]phenazine core. The rotation of the 4-bromophenyl group is of particular interest as its dihedral angle relative to the phenazine plane can significantly impact the extent of π-conjugation, thereby affecting the electronic and photophysical properties. MD simulations can reveal the preferred conformations of the molecule, the energy barriers to rotation, and how the molecule's shape might fluctuate in different environments, such as in various solvents or within a biological system.
Chemical Reactivity and Transformation Studies of 6 4 Bromophenyl Benzo a Phenazin 5 Yl Propanoate
Electrophilic and Nucleophilic Reactions of the Benzo[a]phenazine (B1654389) Core
The benzo[a]phenazine ring system is an electron-deficient aromatic structure due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency makes the core generally resistant to electrophilic aromatic substitution, which typically requires electron-rich substrates.
Functional Group Interconversions Involving the Propanoate Ester and Bromophenyl Moiety
The propanoate and bromophenyl groups offer a wide range of opportunities for synthetic modification, allowing for the diversification of the parent molecule.
The propanoate ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent alcohol, 6-(4-bromophenyl)benzo[a]phenazin-5-ol (B604563).
Acid-Catalyzed Hydrolysis : In the presence of a dilute mineral acid and an excess of water, the ester can be hydrolyzed in a reversible reaction. wikipedia.orgchemistrysteps.comchemguide.co.uk The mechanism is the reverse of a Fischer esterification, where protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification) : A more common and irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). wikipedia.orgjk-sci.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the phenoxide leaving group. chemistrysteps.comjk-sci.com The reaction is driven to completion by the deprotonation of the resulting carboxylic acid. chemistrysteps.com
Transesterification is another key reaction, allowing the conversion of the propanoate ester into other esters by reaction with different alcohols under acidic or basic catalysis. rsc.orgwikipedia.orgmasterorganicchemistry.comresearchgate.net Using a large excess of the new alcohol can drive the equilibrium toward the desired product. chemguide.co.ukwikipedia.org This process is valuable for modifying the steric and electronic properties of the substituent at the 5-position.
The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. nih.govfiveable.melibretexts.orgnobelprize.org This allows for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from the parent compound.
Suzuki-Miyaura Coupling : This reaction couples the bromophenyl group with various organoboron reagents (boronic acids or esters) to form biaryl compounds. libretexts.orgnih.govrsc.orgwikipedia.org It is widely used due to its mild conditions and tolerance of numerous functional groups. nih.govwikipedia.org
Sonogashira Coupling : This reaction introduces alkyne moieties by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netucsb.eduacs.orgnih.gov This method is instrumental in the synthesis of conjugated systems. wikipedia.org
Heck-Mizoroki Reaction : This reaction forms a new carbon-carbon bond by coupling the bromophenyl group with an alkene. mdpi.comresearchgate.netorganic-chemistry.orgwikipedia.orgyoutube.com It is a powerful tool for the synthesis of substituted styrenes and other vinylarenes. organic-chemistry.org
Other Couplings : Other important transformations include the Buchwald-Hartwig amination for forming aryl amines and Stille coupling with organotin reagents. libretexts.org
The table below summarizes potential cross-coupling reactions at the bromophenyl position.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl/Heteroaryl-Aryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃) | Substituted Alkene |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base (e.g., NaOt-Bu) | Aryl Amine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-R |
This table presents generalized conditions. Specific catalysts, ligands, bases, and solvents must be optimized for the target substrate.
Oxidation and Reduction Chemistry of the Phenazine (B1670421) Ring System
Phenazines are well-known redox-active compounds, a property conferred by the nitrogen-containing heterocyclic ring. nih.govrsc.orgresearchgate.net They can undergo reversible reduction and oxidation processes, and their redox potentials can be tuned by the nature and position of substituents on the aromatic core. rsc.orgresearchgate.net
Reduction : The benzo[a]phenazine core can be reduced, typically in two single-electron steps, to form radical anions and dianions, or via a two-electron, two-proton process in protic media to form a dihydrophenazine derivative. rsc.org The electron-donating character of the propanoate group at C-5 would be expected to make the reduction potential slightly more negative compared to an unsubstituted benzo[a]phenazine.
Oxidation : While phenazines are electron-deficient, oxidation to a radical cation can be achieved electrochemically or with strong chemical oxidants. The stability and reactivity of the resulting species would be highly dependent on the molecular structure and reaction conditions.
The redox properties of phenazine derivatives are central to their applications in areas such as redox flow batteries and as electron shuttles in biological systems. nih.govnih.govgoogle.com
Investigation of Selective Derivatization Strategies
The presence of multiple reactive sites in 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate allows for selective chemical modifications by carefully choosing reaction conditions. nih.govnih.gov
Ester Cleavage : Selective hydrolysis of the propanoate group can be achieved under mild basic conditions (e.g., with K₂CO₃ in methanol/water) that would leave the C-Br bond and the phenazine core intact. This unmasks the 5-hydroxyl group for further functionalization, such as etherification or re-esterification.
Cross-Coupling First : Palladium-catalyzed cross-coupling reactions on the bromophenyl moiety can be performed under conditions that preserve the ester functionality. For instance, many Suzuki or Sonogashira reactions are run under basic conditions (e.g., carbonates or amines) that are not harsh enough to cause significant ester hydrolysis, especially at moderate temperatures. nih.govucsb.edu
Phenazine Core Modification : Derivatization of the phenazine ring itself, for example, through nucleophilic substitution or N-oxidation, would likely require more specific and potentially harsher conditions. Activating the core, perhaps by quaternization of a ring nitrogen, could facilitate nucleophilic attack at specific positions. nih.gov
This orthogonality allows for a stepwise and controlled approach to building molecular complexity from a single, multifunctional scaffold.
Mechanistic Studies of Novel Reactions Involving the Target Compound
While no novel reactions have been specifically reported for this compound, the mechanisms of the transformations discussed above are well-established.
Nucleophilic Aromatic Substitution (SNAr) : The mechanism for a nucleophilic attack on the electron-deficient phenazine ring involves two main steps: (1) addition of the nucleophile to form a negatively charged, resonance-stabilized Meisenheimer intermediate, and (2) elimination of a leaving group (if present) to restore aromaticity. chemistrysteps.comnih.gov The first step is typically rate-determining. masterorganicchemistry.com Recent studies suggest that for some systems, the reaction may exist on a mechanistic continuum between a stepwise and a fully concerted process. nih.govrsc.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling : These reactions generally proceed via a common catalytic cycle. nih.govfiveable.melibretexts.org The cycle involves three key steps: (1) Oxidative Addition , where the palladium(0) catalyst inserts into the aryl-bromide bond to form a palladium(II) species; (2) Transmetalation , where the organic group from the coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center; and (3) Reductive Elimination , where the two organic fragments are coupled together to form the final product, regenerating the palladium(0) catalyst. nobelprize.orgwikipedia.org
Ester Hydrolysis/Transesterification : The mechanism under basic conditions is a nucleophilic acyl substitution involving a tetrahedral intermediate formed by the attack of a hydroxide or alkoxide ion on the ester carbonyl. wikipedia.orgjk-sci.com Under acidic conditions, the mechanism involves protonation of the carbonyl, followed by nucleophilic attack from water or an alcohol, and proceeds through a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com
Structure Activity/property Relationship Sar/spr Studies and Derivative Synthesis Based on 6 4 Bromophenyl Benzo a Phenazin 5 Yl Propanoate
Design Principles for Systematic Structural Modifications of the Benzo[a]phenazine (B1654389) Core and Side Chainseurekaselect.comresearchgate.net
The design of derivatives based on the 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate scaffold is guided by established principles of medicinal chemistry and materials science. The benzo[a]phenazine core is a privileged structure, known for its intercalating properties with DNA and its potential as an antitumor agent. Systematic modifications to this core and its side chains are intended to fine-tune its biological activity, selectivity, and physicochemical properties.
Key design strategies include:
Modification of the 6-phenyl substituent: The bromine atom on the phenyl ring at the 6-position is a key site for modification. Its electron-withdrawing nature and potential for further chemical transformations make it a versatile handle for altering the electronic properties of the entire molecule. Replacing the bromine with other halogens, or with electron-donating or -withdrawing groups, can modulate the compound's interaction with biological targets.
Alteration of the 5-propanoate ester: The propanoate group at the 5-position influences the compound's solubility, lipophilicity, and potential for hydrolysis by cellular esterases. Varying the length of the alkyl chain of the ester or introducing different functional groups can impact the drug's pharmacokinetic profile and its ability to cross cell membranes.
Introduction of substituents on the benzo[a]phenazine core: The aromatic rings of the benzo[a]phenazine nucleus can be substituted with various functional groups to enhance biological activity or to probe structure-activity relationships (SAR). These modifications can influence the planarity of the molecule, which is crucial for DNA intercalation, as well as its electronic and photophysical properties.
Synthesis of Analogues with Varied Substituents at the 6- and 5-Positions
The synthesis of analogues of this compound typically begins with the construction of the core benzo[a]phenazin-5-ol structure. This is often achieved through the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with an appropriately substituted o-phenylenediamine (B120857).
To introduce variability at the 6-position, a common precursor is 6-arylbenzo[a]phenazin-5-ol, which can be synthesized via a multi-component reaction involving lawsone, an o-phenylenediamine, and an aromatic aldehyde. The 6-(4-bromophenyl) derivative is thus prepared using 4-bromobenzaldehyde.
Subsequent modifications at the 5-position are achieved by esterification of the hydroxyl group of the benzo[a]phenazin-5-ol precursor. The propanoate ester is introduced by reacting the precursor with propionyl chloride or propionic anhydride (B1165640) in the presence of a suitable base. To synthesize analogues with different ester groups, other acyl chlorides or anhydrides can be used.
Evaluation of How Structural Modifications Influence Electronic and Optical Characteristicsresearchgate.netresearchgate.net
Structural modifications to the this compound scaffold have a profound impact on its electronic and optical properties. The extended π-conjugated system of the benzo[a]phenazine core is responsible for its characteristic absorption and emission spectra.
Influence of the 6-phenyl substituent: The nature of the substituent on the phenyl ring at the 6-position can significantly alter the electronic distribution within the molecule. Electron-withdrawing groups, such as the bromine atom, can lead to a bathochromic (red) shift in the absorption spectrum due to the stabilization of the lowest unoccupied molecular orbital (LUMO). Conversely, electron-donating groups may cause a hypsochromic (blue) shift.
Effect of the 5-propanoate ester: While the ester group at the 5-position is not directly part of the chromophore, it can influence the electronic properties indirectly through steric and inductive effects. These effects can alter the planarity of the benzo[a]phenazine core, which in turn affects the extent of π-conjugation and the resulting optical properties.
Impact of core substitution: The introduction of substituents directly onto the benzo[a]phenazine rings can lead to significant changes in the absorption and fluorescence spectra. These modifications can be used to develop fluorescent probes with specific properties for biological imaging applications.
| Modification | Effect on Electronic Properties | Effect on Optical Properties |
| Electron-withdrawing group at 6-phenyl | Lower LUMO energy | Bathochromic shift in absorption |
| Electron-donating group at 6-phenyl | Higher HOMO energy | Hypsochromic shift in absorption |
| Alteration of 5-ester chain length | Minor inductive and steric effects | Minimal direct impact, may affect aggregation |
| Substitution on the benzo[a]phenazine core | Significant alteration of HOMO/LUMO levels | Tunable absorption and fluorescence |
Investigation of Supramolecular Interactions and Self-Assembly Properties of Derivatives
The planar and aromatic nature of the benzo[a]phenazine core predisposes derivatives of this compound to engage in supramolecular interactions, particularly π-π stacking. These interactions can lead to self-assembly into higher-order structures, such as aggregates, nanoparticles, and liquid crystals.
The substituents at the 5- and 6-positions play a crucial role in directing the self-assembly process. The 4-bromophenyl group can participate in halogen bonding, an additional non-covalent interaction that can influence the packing of the molecules in the solid state or in solution. The propanoate side chain can affect the solubility and the balance between hydrophobic and hydrophilic interactions, thereby influencing the morphology of the self-assembled structures.
The study of these supramolecular properties is important for the development of new materials with applications in organic electronics, sensing, and drug delivery.
Exploration of Molecular Interactions with Biological Macromolecules (e.g., DNA, proteins)eurekaselect.comresearchgate.net
A significant area of research for benzo[a]phenazine derivatives is their interaction with biological macromolecules, particularly DNA and proteins. eurekaselect.comresearchgate.net The planar aromatic core of these compounds allows them to intercalate between the base pairs of DNA, leading to a disruption of DNA replication and transcription, which is a key mechanism of action for many anticancer drugs.
The 6-(4-bromophenyl) and 5-propanoate substituents can modulate these interactions. The 6-aryl group can fit into the grooves of the DNA helix, providing additional binding affinity and selectivity. The 5-ester group can influence the compound's approach to the DNA and may also interact with the DNA backbone or with proteins associated with DNA.
Spectroscopic and Biophysical Studies of DNA Binding Mechanisms
Various spectroscopic and biophysical techniques are employed to study the binding of this compound derivatives to DNA. These include:
UV-Visible Spectroscopy: Upon intercalation into the DNA double helix, the absorption spectrum of the benzo[a]phenazine derivative typically shows a bathochromic shift and hypochromism, indicative of the interaction between the chromophore and the DNA base pairs.
Fluorescence Spectroscopy: The fluorescence of the compound is often quenched upon binding to DNA due to the interaction with the nucleobases. This quenching can be used to determine the binding affinity and stoichiometry.
Circular Dichroism (CD) Spectroscopy: Intercalation of the achiral benzo[a]phenazine derivative into the chiral DNA helix induces a CD signal in the absorption region of the chromophore, providing further evidence for the binding mode.
Viscometry and Thermal Denaturation Studies: Intercalation leads to an increase in the viscosity of the DNA solution and an increase in the melting temperature of the DNA, which can be measured to assess the strength of the interaction.
| Technique | Observation upon DNA Binding | Information Gained |
| UV-Visible Spectroscopy | Bathochromic shift and hypochromism | Binding mode (intercalation) |
| Fluorescence Spectroscopy | Quenching of fluorescence | Binding affinity, stoichiometry |
| Circular Dichroism | Induced CD signal | Confirmation of intercalation |
| Viscometry | Increase in viscosity | Strength of interaction |
| Thermal Denaturation | Increase in melting temperature | Stabilization of DNA helix |
Elucidation of Molecular Recognition Events and Binding Motifs
Molecular modeling and computational studies are used to complement the experimental data and to provide a detailed picture of the binding motifs at the atomic level. These studies can help to identify the specific interactions between the benzo[a]phenazine derivative and the DNA, such as hydrogen bonds, van der Waals contacts, and electrostatic interactions.
Understanding these molecular recognition events is crucial for the rational design of new benzo[a]phenazine derivatives with improved efficacy and selectivity as therapeutic agents or as diagnostic probes.
Potential Research Applications and Functional Investigations of 6 4 Bromophenyl Benzo a Phenazin 5 Yl Propanoate
Exploration in Organic Electronics and Optoelectronic Materials
The inherent properties of the benzo[a]phenazine (B1654389) scaffold, such as its extended π-conjugation and electron-deficient nature, make its derivatives prime candidates for use in organic electronic devices. nih.govresearchgate.net Research into this class of compounds has revealed their potential as active components in organic light-emitting diodes (OLEDs), organic semiconductors, and energy storage systems. nih.govresearchgate.net
Derivatives of benzo[a]phenazine are widely investigated as fluorescent emitters in OLEDs. nih.gov The rigid planarity of the core structure helps in achieving high photoluminescence quantum yields (PLQY), a critical parameter for efficient light emission. Specifically, dibenzo[a,c]phenazine (B1222753) (DPPZ), a related isomer, has been successfully incorporated as a strong electron-accepting unit in donor-acceptor (D-A) type emitters. frontiersin.orgrsc.org These materials are often designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. frontiersin.orgrsc.org The introduction of the 4-bromophenyl group in 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate can further influence the electronic properties, potentially tuning the emission color and charge transport characteristics.
Beyond light emission, the electron-deficient phenazine (B1670421) core is well-suited for electron transport applications. A derivative, benzo[a]phenazin-5-ol methanesulfonate (B1217627) (BHPS), has been demonstrated as a highly stable and reversible two-electron redox species for aqueous organic redox flow batteries. researchgate.net This highlights the capacity of the benzo[a]phenazine system to accept and transport electrons efficiently, a crucial function for n-type materials in organic field-effect transistors (OFETs) and as electron transport layers in OLEDs. The opto-electrochemical properties of related tribenzo[a,c,i]phenazine (B11520391) derivatives show LUMO energy levels suitable for electron injection and transport. rsc.org
Table 1: Optoelectronic Properties of Related Phenazine Derivatives
| Compound Family | Application | Key Property |
|---|---|---|
| Dibenzo[a,c]phenazine (DPPZ) Emitters | OLEDs (TADF) | Strong electron acceptor, small ΔEST |
| Benzo[a]phenazin-5-ol (BHPS) | Organic Flow Batteries | Stable two-electron redox reaction |
This table presents data for related compound families to illustrate the potential of the benzo[a]phenazine core.
The photophysical behavior of benzo[a]phenazine derivatives makes them interesting for applications in light-harvesting and as photosensitizers. nih.gov Phenazines are known to populate long-lived triplet excited states, a key characteristic for a photosensitizer. acs.org In photocatalytic systems, such as CO2 reduction, phenazine derivatives can act as organic photosensitizers, absorbing visible light and initiating electron transfer processes. acs.org
Studies on various benzo[a]phenazine derivatives have characterized their fundamental photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and solvatochromism (a shift in emission color depending on solvent polarity). nih.gov These properties are essential for understanding and designing molecules for light-harvesting applications, where absorbed solar energy must be efficiently transferred to a reaction center. The 4-bromophenyl substituent on the target molecule could introduce a "heavy-atom effect," which is known to promote intersystem crossing from the singlet excited state to the triplet state. This could enhance its photosensitizing capabilities, making it a potentially valuable component in artificial photosynthesis or photodynamic therapy research.
Investigation as a Molecular Probe for Chemical Sensing and Bioimaging
The strong fluorescence and environmentally sensitive emission of many benzo[a]phenazine derivatives make them highly suitable for developing molecular probes. nih.gov These probes can be designed to detect specific chemical species or to visualize biological structures and processes with high sensitivity and selectivity.
The electron-deficient nature of the phenazine ring system and the presence of lone pair electrons on the nitrogen atoms allow for effective non-covalent interactions with target analytes. rsc.org These interactions, which include hydrogen bonding, metal coordination, and anion-π interactions, can cause a distinct change in the fluorescence output (either "turn-on" or "turn-off"), signaling the presence of the target. rsc.org
Research has demonstrated that benzo[a]phenazine-based fluorescent chemosensors can selectively detect metal ions such as Fe³⁺ and Cu²⁺. nih.gov Furthermore, simpler phenazine derivatives have been engineered into effective fluorescent sensors for detecting volatile organic compounds like formaldehyde. rsc.org The design of this compound, with its specific substitution pattern, could offer unique binding sites and fluorogenic responses to a range of other analytes, warranting investigation into its potential as a novel chemical sensor.
Fluorescent probes for bioimaging are crucial tools in cell biology. An ideal probe should be bright, photostable, and capable of localizing within specific cellular compartments. Derivatives of the closely related benzo[a]phenoxazine scaffold are exceptional near-infrared (NIR) fluorescent probes for staining organelles. mdpi.com They have been used to specifically visualize the vacuole membrane, endoplasmic reticulum, and plasma membrane in yeast cells. mdpi.com
The benzo[a]phenazine core itself has been incorporated into probes for live cancer cell imaging, demonstrating good photoluminescence properties within a biological environment. researchgate.net The lipophilicity and structure of this compound could influence its cellular uptake and subcellular distribution, making it a candidate for development into a bio-probe. Its fluorescence could potentially be used to monitor cellular processes or label specific structures for fluorescence microscopy applications. For instance, benzo-phenoselenazine derivatives, which are structural analogs, have been used for the proximity labeling of proteins and RNA within living cells. nih.gov
Table 2: Applications of (Benzo)phenazine Analogs in Sensing and Imaging
| Compound Class | Application | Target |
|---|---|---|
| Benzo[a]phenazines | Chemosensor | Fe³⁺, Cu²⁺ ions |
| Phenazine | Chemosensor | Formaldehyde |
| Benzo[a]phenoxazines | Bioimaging Probe | Cellular organelles (ER, vacuole) |
This table summarizes demonstrated applications for structurally related compounds.
Exploration in Catalysis or Ligand Design for Metal Complexes
The phenazine nucleus contains two nitrogen atoms that can act as coordination sites for metal ions. This property allows benzo[a]phenazine derivatives to function as ligands in the formation of metal complexes, which can have applications in catalysis, materials science, and medicine.
Research has confirmed the ability of the benzo[a]phenazine scaffold to act as a versatile ligand. For example, 5-hydroxy-6-mercapto-benzo[a]phenazine has been used to synthesize new complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net In these complexes, the ligand coordinates to the metal center, and the resulting complexes exhibit distinct spectral and magnetic properties. The nitrogen atoms of the phenazine ring system are key to this coordination. rsc.org
Therefore, this compound could potentially act as a ligand for various metal precursors. The electronic properties of the resulting metal complex would be influenced by both the metal center and the specific substituents on the benzo[a]phenazine ligand. Such complexes could be explored for their catalytic activity, for example, in oxidation, reduction, or cross-coupling reactions, where the phenazine ligand could stabilize the metal center and modulate its reactivity.
Based on a comprehensive search of available information, there are no specific research findings for the compound "this compound" corresponding to the detailed outline provided. The existing literature focuses on the broader class of benzo[a]phenazine derivatives and the parent compound, benzo[a]phenazin-5-ol.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the requested outline and focuses solely on "this compound". Information regarding its specific investigation as a ligand in transition metal catalysis, its evaluation as an organocatalyst, or its specific contributions to chemical biology research, including DNA interaction and interactions with model biological targets, is not available in the public domain based on the conducted searches.
Future Research Directions and Challenges for Benzo a Phenazine Based Chemical Compounds
Development of Next-Generation Sustainable Synthetic Methodologies for Benzo[a]phenazines
The future of synthesizing complex molecules like 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate lies in the adoption of green and sustainable chemistry principles. Current research has already demonstrated the feasibility of one-pot, multicomponent reactions that enhance efficiency. bohrium.comnih.gov Future methodologies will likely focus on expanding these approaches.
Key areas for development include:
Novel Catalysts: The use of biodegradable and reusable catalysts, such as β-cyclodextrin and DABCO, in aqueous solvent systems represents a significant step forward. bohrium.comnih.govtubitak.gov.tr Future work should explore other supramolecular catalysts and novel organocatalysts to improve yields and reduce reaction times.
Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to reduce reaction times and increase yields for benzo[a]phenazine (B1654389) derivatives. tubitak.gov.tr Further exploration of alternative energy sources like sonication and mechanochemistry could lead to even more efficient and solvent-free synthetic protocols.
Atom Economy: Multicomponent domino reactions are inherently more atom-economical than traditional multi-step syntheses. tubitak.gov.tr The design of new domino reactions that incorporate a wider variety of starting materials will be crucial for generating diverse libraries of benzo[a]phenazine compounds with minimal waste.
| Parameter | Conventional Methods (e.g., Wohl-Aue) | Next-Generation Sustainable Methods |
|---|---|---|
| Reaction Type | Multi-step, sequential reactions | One-pot, multicomponent domino reactions tubitak.gov.tr |
| Catalysts | Often require stoichiometric reagents or heavy metals | Biodegradable, reusable catalysts (e.g., β-cyclodextrin) bohrium.comnih.gov |
| Solvents | Often hazardous organic solvents | Green solvents (e.g., EtOH/H₂O mixtures) or solvent-free conditions bohrium.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, lower temperatures tubitak.gov.tr |
| Efficiency | Time-consuming, often with tedious workups | Short reaction times, operational simplicity, high yields tubitak.gov.tr |
Advanced Spectroscopic Characterization of Excited State Dynamics
The utility of benzo[a]phenazine derivatives in optoelectronics and as fluorescent probes is dictated by their behavior in the electronically excited state. acs.orgrsc.org A profound understanding of these dynamics is essential for designing materials with tailored photophysical properties.
Future research should employ advanced spectroscopic techniques to probe these processes:
Time-Resolved Spectroscopy: Femtosecond and nanosecond time-resolved spectroscopy can elucidate the complex, sequential kinetics that occur upon photoexcitation. acs.orgresearchgate.net These studies can reveal the pathways of intramolecular charge transfer, geometry planarization, and intersystem crossing that govern fluorescence and phosphorescence. acs.orgmdpi.com
Solvatochromism Studies: Investigating the effect of solvent polarity, viscosity, and temperature on the emission spectra provides insight into the nature of the excited states (e.g., locally-excited vs. charge-transfer states). acs.orgnih.gov This knowledge is critical for developing sensors and responsive materials.
Computational Modeling: Combining experimental spectroscopy with quantum chemical calculations can help assign spectroscopic signatures to specific electronic states and rationalize measured lifetimes and quantum yields. researchgate.net This synergistic approach is vital for understanding the mechanisms behind phenomena like thermally activated delayed fluorescence (TADF).
Integration of Machine Learning and AI in Predictive Synthesis and Materials Design
Key applications for the benzo[a]phenazine class include:
Reaction Prediction: ML algorithms, trained on vast databases of published chemical reactions, can predict the outcome of unseen reactions with high accuracy, potentially outperforming human chemists. cam.ac.uk This can guide the selection of optimal reaction conditions and starting materials for synthesizing new benzo[a]phenazine derivatives.
Retrosynthesis Planning: AI tools can propose viable synthetic routes to complex target molecules, functioning like a "GPS for chemistry" to navigate the intricate landscape of possible reactions. cam.ac.uknih.gov
Property Prediction: By learning from existing data, ML models can predict the physicochemical and biological properties of hypothetical benzo[a]phenazine structures. digitellinc.com This allows for the in silico screening of vast virtual libraries to identify candidates with desired characteristics (e.g., high quantum yield, specific anticancer activity) before committing to their synthesis. digitellinc.com
Exploration of Novel Functional Group Interconversions and Reactivity Modes
The versatility of the benzo[a]phenazine scaffold is a direct result of its chemical reactivity and the ability to introduce a wide array of functional groups. researchgate.net Future research will focus on expanding the synthetic toolkit for modifying this core structure.
Areas for exploration include:
C-H Activation: Transition-metal-catalyzed C-H activation and functionalization offer a powerful, step-economical strategy to modify the aromatic core without the need for pre-functionalized starting materials. researchgate.net
Domino Reactions: Expanding the scope of domino and multicomponent reactions starting from a pre-formed benzo[a]phenazin-5-ol intermediate allows for the rapid construction of complex, polyheterocyclic systems fused to the core structure. nih.govresearchgate.net
Novel Substituents: Systematically introducing novel functional groups, such as fluorinated moieties or sulfonamides, can fine-tune the electronic, optical, and biological properties of the resulting compounds for specific applications like electrochromic devices or NIR fluorescent probes. metu.edu.trmdpi.com
Addressing Scalability and Atom Economy in Complex Benzo[a]phenazine Synthesis
For any promising compound to move from laboratory curiosity to practical application, its synthesis must be scalable, cost-effective, and environmentally friendly. While many novel synthetic methods are developed on a milligram scale, their translation to gram-scale or industrial production presents significant challenges.
Future research must address:
Process Optimization: Adapting one-pot, multicomponent reactions for larger scales requires careful optimization of parameters like catalyst loading, reaction concentration, and heat transfer. tubitak.gov.tr
Catalyst Reusability: A key aspect of sustainable synthesis is the ability to recover and reuse the catalyst over multiple cycles without significant loss of activity. bohrium.comtubitak.gov.tr Developing robust and easily separable catalytic systems is paramount.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, improved safety, and easier scalability for the synthesis of benzo[a]phenazine intermediates and final products.
Expansion of Structure-Property-Function Relationships for Tailored Applications
A central goal of chemical research is to understand how a molecule's structure dictates its properties and, consequently, its function. For benzo[a]phenazines, this involves systematically correlating structural modifications with changes in biological activity, photophysical behavior, and electrochemical properties.
Key research directions include:
Structure-Activity Relationships (SAR): By synthesizing and evaluating series of derivatives with varied substituents, researchers can build detailed SAR models. eurekaselect.comresearchgate.net For example, studies have shown how different groups on a fused pyran ring can modulate antitumor activity against various cancer cell lines. eurekaselect.comresearchgate.net
Structure-Property Relationships (SPR): Computational and experimental studies can link specific structural features (e.g., donor-acceptor architecture, core modifications) to excited-state properties and redox potentials. nih.govnih.govnih.gov This knowledge guides the design of molecules for applications in organic light-emitting diodes (OLEDs) or as photoredox catalysts. nih.govnih.gov
Targeted Design: Ultimately, robust SAR and SPR models will enable the rational, de novo design of benzo[a]phenazine compounds tailored for specific functions, whether as dual inhibitors of topoisomerases for cancer therapy or as highly efficient emitters for next-generation displays. nih.gov
| Compound Name |
|---|
| This compound |
| β-cyclodextrin |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Benzo[a]phenazin-5-ol |
Q & A
Q. What are the recommended synthetic routes for 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate?
Methodological Answer: The synthesis involves three key steps:
Esterification : React benzo[a]phenazin-5-ol with propanoic acid derivatives (e.g., propanoic anhydride) under acidic or basic catalysis to form the propanoate ester .
Bromophenyl Introduction : Use Suzuki-Miyaura cross-coupling to attach the 4-bromophenyl group to the benzo[a]phenazine core. A palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-bromophenyl are typically employed .
Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to form the benzo[a]phenazine scaffold. Dichloromethane or DMF at 80–100°C is common .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~435–440) .
Q. What safety precautions should be taken when handling bromophenyl derivatives in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizers .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization and coupling steps. Software like Gaussian or ORCA is recommended .
- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) often enhance Suzuki coupling efficiency .
- Data Integration : Feed experimental results (e.g., temperature-dependent yields) into machine learning models (e.g., random forests) to refine computational predictions .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Compare X-ray crystallography (for absolute configuration) with NMR/IR data to resolve ambiguities in aromatic substitution patterns .
- Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify NMR interpretation of complex splitting patterns .
Q. How to design experiments to study the compound’s reactivity under varying conditions?
Methodological Answer:
-
Factorial Design : Use a 2³ factorial matrix to test variables:
Factor Low Level High Level Temperature 60°C 100°C Catalyst Loading 2 mol% 5 mol% Solvent Toluene DMF Analyze interactions using ANOVA to identify significant effects on yield . -
Kinetic Studies : Conduct time-resolved in-situ FTIR or UV-Vis spectroscopy to monitor intermediate formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
